Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of azomethine ylides from isatin and benzylamine, which then react with α,β-unsaturated ketones to form the spiro compound . The reaction is usually carried out at room temperature in anhydrous DMSO or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing various signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-pyrrolidine] derivatives: These compounds share a similar spiro structure and have been studied for their biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone stands out due to its unique spiro linkage and the presence of both pyrrolidine and piperidine rings
Properties
IUPAC Name |
pyrrolidin-1-yl(spiro[indene-3,4'-piperidine]-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-17(20-11-3-4-12-20)15-13-18(7-9-19-10-8-18)16-6-2-1-5-14(15)16/h1-2,5-6,13,19H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLYNAWDBXJWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3(CCNCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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